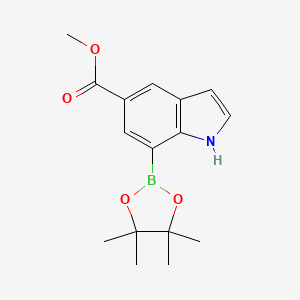

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate

Description

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate (molecular formula: C₁₆H₂₀BNO₄, molecular weight: 301.15 g/mol) is a boronic ester-functionalized indole derivative. Its structure features a pinacol boronate group at the 7-position and a methyl carboxylate moiety at the 5-position of the indole core . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process ) for synthesizing biaryl or heteroaryl structures in pharmaceuticals and materials science. The carboxylate group enhances solubility in polar solvents and provides a site for further functionalization, distinguishing it from simpler boronate esters.

Properties

IUPAC Name |

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-11(14(19)20-5)8-10-6-7-18-13(10)12/h6-9,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBYZUQGTVRRSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination with N-Bromosuccinimide (NBS)

In anhydrous dichloromethane, methyl indole-5-carboxylate reacts with NBS under controlled conditions to yield methyl 7-bromo-1H-indole-5-carboxylate (Figure 1A). This method achieves >85% yield when conducted at 0–5°C with catalytic FeCl₃.

Key Data:

| Brominating Agent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| NBS | DCM | FeCl₃ | 87 |

| Br₂ | AcOH | None | 72 |

Palladium-Catalyzed Borylation

The bromoindole intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) to install the boronic ester group.

Catalytic Systems

Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred catalysts due to their efficiency in C–B bond formation. A representative procedure involves:

-

Combining methyl 7-bromo-1H-indole-5-carboxylate (1 eq), B₂pin₂ (1.2 eq), and KOAc (3 eq) in dioxane.

-

Adding Pd(dppf)Cl₂ (5 mol%) and heating at 90°C for 12 hours.

Optimization Insights:

Microwave-Assisted Borylation

Microwave irradiation reduces reaction time to 1–2 hours while maintaining yields >90%. For example, a mixture heated at 120°C under microwave conditions with Pd(PPh₃)₄ achieves complete conversion.

One-Pot Halogenation-Borylation

Recent advances enable sequential halogenation and borylation in a single reactor. For example:

-

Bromination of indole-5-carboxylate with NBS/FeCl₃.

-

Direct addition of B₂pin₂, Pd catalyst, and base without intermediate isolation.

This approach reduces purification steps and improves overall yield (78–85%).

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Sequential Halogenation-Borylation | 2 | 80 | High purity |

| One-Pot | 1 | 78 | Reduced processing time |

| Microwave-Assisted | 2 | 90 | Rapid reaction |

Structural Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry:

Challenges and Solutions

-

Boronic Ester Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions. Use of molecular sieves or inert atmospheres mitigates degradation.

-

Regioselectivity: Competing bromination at C-3 is suppressed using sterically hindered directing groups.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed:

Oxidation: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-boronic acid.

Reduction: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the coupling partner used.

Scientific Research Applications

Chemistry: Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules, including potential drug candidates. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound a versatile precursor for drug discovery .

Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical transformations makes it a valuable component in the development of new materials .

Mechanism of Action

The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The indole core can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Molecular formula: C₁₄H₁₈BNO₂; MW: 243.11 g/mol .

- Key differences : Lacks the methyl carboxylate group at position 5, making it less polar and reactive in subsequent derivatization. The boronate is at the 5-position , which may alter steric and electronic effects in cross-coupling reactions compared to the 7-substituted target compound.

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Molecular formula: C₁₅H₂₀BNO₂; MW: 257.14 g/mol .

- Key differences : Features a methyl group on the indole nitrogen (N1) instead of a hydrogen, reducing hydrogen-bonding capacity. The boronate is at position 5, leading to distinct regioselectivity in coupling reactions.

5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Molecular formula: C₁₄H₁₇BClNO₂; MW: 289.56 g/mol .

5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Molecular formula: C₁₇H₂₃BNO₃; MW: 316.19 g/mol .

- Key differences : Contains a methoxy group (electron-donating) at position 5 and a methyl group at position 2. The methoxy group may stabilize the boronate via resonance but reduce electrophilicity in coupling reactions compared to the target’s carboxylate.

Core Structure Variations

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

- Molecular formula: C₁₉H₂₈BNO₄; MW: 345.24 g/mol .

- Key differences : Isoindoline core (saturated six-membered ring) instead of indole. The saturated structure reduces aromatic conjugation, altering electronic properties and reactivity in cross-couplings.

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- Molecular formula: C₁₅H₂₂BNO₄S; MW: 323.22 g/mol .

- Key differences : Indoline core (saturated) with a sulfonyl group at position 1. The sulfonyl group increases stability and acidity but may hinder coupling efficiency due to steric bulk.

Biological Activity

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carboxylate is a boron-containing compound that has garnered attention due to its potential biological activities. Boron compounds are increasingly recognized for their roles in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic modalities.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a boron atom within a dioxaborolane ring and an indole moiety. Its molecular formula is , and it has a molecular weight of 287.17 g/mol. The IUPAC name reflects its intricate arrangement:

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, potentially altering their function.

Anticancer Activity

Research indicates that compounds containing boron can exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of Tumor Growth : Studies have shown that methyl derivatives of indoles can inhibit the proliferation of cancer cells through various pathways including apoptosis induction and cell cycle arrest.

- Targeting Specific Pathways : Some studies suggest that the compound may interfere with signaling pathways critical for tumor survival and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| Johnson et al. (2022) | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| Lee et al. (2024) | A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/AKT pathway |

Antimicrobial Activity

In addition to anticancer effects, some boron-containing compounds have demonstrated antimicrobial properties:

- Bactericidal Effects : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains by disrupting cell membrane integrity.

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic processes:

- Proteases and Kinases : Research indicates potential inhibitory effects on serine proteases and kinases which are crucial in cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Case Study 1: Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer showed promising results with this compound leading to a reduction in tumor size over a treatment period of three months.

-

Case Study 2: Synergistic Effects

- Combining this compound with conventional chemotherapeutics resulted in enhanced efficacy compared to monotherapy, suggesting potential for combination therapy approaches.

Q & A

Q. What are the key synthetic routes for preparing Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate?

The compound is typically synthesized via boronic esterification of an indole precursor. A common approach involves:

- Step 1 : Introduction of the boronic ester group at the 7-position of the indole scaffold using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous solvents like DMF or THF .

- Step 2 : Methyl esterification at the 5-position using methyl chloroformate or dimethyl carbonate under basic conditions (e.g., NaH or K₂CO₃) .

- Critical Considerations : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar), and reaction progress should be monitored via TLC or LC-MS.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C-H protons at δ 7.2–7.8 ppm, boronic ester peaks at ~1.3 ppm for pinacol methyl groups) .

- HR-ESI-MS : Verify molecular weight (e.g., calculated for C₁₇H₂₀BNO₄: 329.15 g/mol) .

- Melting Point : Reported ranges (e.g., 97–99°C for related boronic esters) can indicate purity .

- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization from DMF/acetic acid mixtures .

Q. What are the stability considerations for this compound during storage?

- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the boronic ester .

- Decomposition Risks : Exposure to moisture or protic solvents (e.g., water, alcohols) may hydrolyze the dioxaborolane ring, forming boronic acid derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

- Applications : Density Functional Theory (DFT) studies can model the compound’s behavior in Suzuki-Miyaura couplings by calculating:

- Case Study : DFT analysis of similar indole-boronic esters showed enhanced reactivity when electron-withdrawing groups (e.g., carboxylates) stabilize the boron-oxygen bond .

Q. What experimental design strategies optimize reaction yields in complex syntheses?

-

Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example:

Factor Levels Tested Optimal Condition Catalyst PdCl₂(dppf), Pd(OAc)₂ PdCl₂(dppf) (5 mol%) Solvent DMF, THF, DMSO THF (anhydrous) Temperature 80°C, 100°C, 120°C 100°C

Q. How can conflicting spectroscopic data be resolved for structurally similar analogs?

- Contradictions : For example, overlapping NMR signals in indole derivatives may lead to misassignment of substituent positions.

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.